Dimethyl 3-(cyanomethylidene)pentanedioate

Michael Addition α,β-Unsaturated Nitrile Building Block Reactivity

Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7), also known as 3-(cyanomethylene)glutaric acid dimethyl ester, is a C9H11NO4 diester featuring a conjugated α,β-unsaturated nitrile (cyanomethylidene) moiety bridging two methyl ester-terminated arms. With a molecular weight of 197.19 g/mol and a computed XLogP3-AA value of 0.3, this compound exhibits a balanced hydrophilic-lipophilic profile suitable for diverse synthetic applications, including the construction of pyrimidine derivatives and other heterocyclic frameworks.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 1709-25-7
Cat. No. B015068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(cyanomethylidene)pentanedioate
CAS1709-25-7
Synonyms3-(Cyanomethylene)glutaric Acid Dimethyl Ester;  NSC 79877; 
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=CC#N)CC(=O)OC
InChIInChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3
InChIKeyWMDNNIMWXQUULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7): Procurement-Grade Building Block with Conjugated α,β-Unsaturated Nitrile Functionality


Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7), also known as 3-(cyanomethylene)glutaric acid dimethyl ester, is a C9H11NO4 diester featuring a conjugated α,β-unsaturated nitrile (cyanomethylidene) moiety bridging two methyl ester-terminated arms [1]. With a molecular weight of 197.19 g/mol and a computed XLogP3-AA value of 0.3, this compound exhibits a balanced hydrophilic-lipophilic profile suitable for diverse synthetic applications, including the construction of pyrimidine derivatives and other heterocyclic frameworks [1]. Its bifunctional architecture combines a Michael acceptor system (the conjugated nitrile-alkene) with two ester handles amenable to orthogonal deprotection or further derivatization, establishing it as a versatile intermediate in medicinal chemistry and materials research programs .

Why Dimethyl 3-(cyanomethylidene)pentanedioate Cannot Be Replaced by Generic Glutarate Esters or Cyanomethyl Analogs


Procurement decisions for cyanomethylene-functionalized building blocks cannot rely on simple ester interchangeability due to fundamental differences in reactivity and structural integrity. The conjugated α,β-unsaturated nitrile system present in dimethyl 3-(cyanomethylidene)pentanedioate enables participation in Michael addition, cycloaddition, and nucleophilic attack pathways that are entirely inaccessible to its saturated counterpart, dimethyl 3-(cyanomethyl)pentanedioate (CAS 1709-26-8) . Similarly, substituting the methyl esters with ethyl esters (diethyl 3-(cyanomethylene)pentanedioate, CAS 91248-21-4) alters the compound's molecular weight, lipophilicity, and subsequent deprotection kinetics, potentially compromising downstream synthetic yields, purification efficiency, and final product purity . The specific combination of a conjugated cyanomethylidene electrophile and methyl ester leaving groups is non-negotiable for research protocols requiring precise reactivity tuning and predictable intermediate behavior .

Quantitative Differentiation of Dimethyl 3-(cyanomethylidene)pentanedioate vs. Closest Analogs: A Data-Driven Selection Guide


Conjugated vs. Saturated Nitrile: Structural Determinants of Reactivity and Synthetic Utility

Dimethyl 3-(cyanomethylidene)pentanedioate possesses a conjugated cyanomethylidene (C=C-CN) system that functions as a Michael acceptor, enabling 1,4-additions and cycloadditions. Its direct saturated analog, dimethyl 3-(cyanomethyl)pentanedioate (CAS 1709-26-8), lacks this conjugated alkene and therefore cannot participate in these critical bond-forming reactions. The presence of the conjugated π-system is structurally verified by the distinct molecular formula (C9H11NO4 for the target vs. C9H13NO4 for the saturated analog), corresponding to one fewer degree of unsaturation in the reduced compound [1].

Michael Addition α,β-Unsaturated Nitrile Building Block Reactivity

Methyl Ester vs. Ethyl Ester: Impact on Physicochemical Properties and Synthetic Handling

The choice between methyl and ethyl ester analogs significantly impacts physicochemical properties. Dimethyl 3-(cyanomethylidene)pentanedioate (MW 197.19 g/mol) exhibits a computed XLogP3-AA value of 0.3, indicating balanced hydrophilicity-lipophilicity. In contrast, the diethyl ester analog, diethyl 3-(cyanomethylene)pentanedioate (CAS 91248-21-4), has a higher molecular weight of 225.24 g/mol and an increased computed XLogP3-AA of 1.0, reflecting its greater lipophilicity [1]. The methyl ester also has a predicted density of 1.154±0.06 g/cm³, whereas the diethyl ester's predicted density is 1.104±0.06 g/cm³, further differentiating their physical behavior .

Lipophilicity Ester Deprotection Physicochemical Properties

Validated Synthetic Route: High-Volume Preparation of Dimethyl 3-(cyanomethylidene)pentanedioate

A robust and scalable synthetic protocol for dimethyl 3-(cyanomethylidene)pentanedioate has been documented, involving the Knoevenagel condensation of dimethyl 3-oxopentanedioate with cyanoacetic acid in the presence of a weak base catalyst (e.g., piperidine or ammonium acetate) in toluene . This route is particularly advantageous for procurement planning, as it utilizes commercially available and cost-effective starting materials. Furthermore, the compound serves as a direct precursor to its saturated analog, dimethyl 3-(cyanomethyl)pentanedioate, via catalytic hydrogenation over Pd-C, providing a clear synthetic pathway for obtaining both conjugated and saturated building blocks from a common intermediate .

Knoevenagel Condensation Michael Addition Scalable Synthesis

Application-Specific Utility: Synthesis of Pyrimidine Derivatives and Heterocyclic Frameworks

Dimethyl 3-(cyanomethylidene)pentanedioate has been specifically utilized in the synthesis of pyrimidine derivatives, which are analogs of pyrido[2,3-d]pyrimidines, a class of compounds with notable biological activities . This application leverages the compound's conjugated nitrile and ester functionalities to construct the pyrimidine core. In contrast, the saturated analog (dimethyl 3-(cyanomethyl)pentanedioate) lacks the necessary α,β-unsaturation to participate in the cyclocondensation reactions that form these heterocycles. Similarly, while the diethyl ester analog could theoretically undergo similar reactions, its altered steric and electronic properties may lead to different reaction kinetics, yields, or regioselectivity .

Pyrimidine Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

Commercial Availability and Purity Standards: A Practical Procurement Consideration

Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7) is widely stocked by multiple reputable chemical suppliers with a standard purity of ≥98%, ensuring consistent quality for research and development applications . While its analogs, such as the diethyl ester (CAS 91248-21-4) and the saturated cyanomethyl derivative (CAS 1709-26-8), are also commercially available, the dimethyl ester variant is often more prominently listed and may be more readily available in standard catalog sizes (e.g., 1g, 5g). This broader commercial footprint can translate to shorter lead times and more competitive pricing, a critical factor for time-sensitive research projects and procurement planning.

Commercial Availability Purity Procurement

Optimal Application Scenarios for Dimethyl 3-(cyanomethylidene)pentanedioate in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Pyrimidine-Based Libraries and Heterocyclic Scaffolds

In medicinal chemistry programs targeting pyrido[2,3-d]pyrimidine analogs or related heterocyclic cores, dimethyl 3-(cyanomethylidene)pentanedioate serves as a critical building block due to its conjugated α,β-unsaturated nitrile system, which enables key cyclocondensation reactions . The compound's methyl esters provide a straightforward handle for subsequent deprotection or amidation steps, facilitating the generation of diverse compound libraries. Its balanced lipophilicity (XLogP3-AA 0.3) and molecular weight (197.19 g/mol) make it an ideal intermediate for fragment-based drug discovery or lead optimization campaigns where physicochemical property control is paramount [1].

Organic Synthesis: Michael Addition and Conjugate Addition Reactions

The cyanomethylidene moiety in dimethyl 3-(cyanomethylidene)pentanedioate acts as a potent Michael acceptor, making it a valuable substrate for conjugate addition reactions with a wide range of nucleophiles . This reactivity profile is distinct from that of saturated cyanomethyl analogs, which cannot participate in these transformations. Researchers developing new carbon-carbon bond-forming methodologies or exploring the synthesis of complex natural product fragments will find this compound to be a versatile and reliable electrophilic partner.

Process Chemistry: Scalable Synthesis of Glutaric Acid Derivatives

For process chemists, the documented synthetic route from dimethyl 3-oxopentanedioate and cyanoacetic acid provides a scalable and cost-effective entry point to dimethyl 3-(cyanomethylidene)pentanedioate . Furthermore, the compound can be efficiently converted to its saturated analog, dimethyl 3-(cyanomethyl)pentanedioate, via catalytic hydrogenation, offering a divergent synthetic pathway to access both conjugated and saturated glutaric acid derivatives from a common intermediate [1]. This flexibility is advantageous in route scouting and process development, where access to multiple building blocks from a single starting material can streamline supply chain logistics and reduce overall costs.

Materials Science: Development of Functionalized Polymers and Dendrimers

The presence of two ester groups and a reactive α,β-unsaturated nitrile makes dimethyl 3-(cyanomethylidene)pentanedioate a potential monomer or crosslinking agent in polymer chemistry . The conjugated nitrile can participate in Michael addition reactions with nucleophilic groups on polymer backbones, enabling post-polymerization functionalization or the creation of crosslinked networks. Its lower molecular weight compared to the diethyl ester analog (197.19 vs. 225.24 g/mol) may also be beneficial in applications requiring higher functional group density per unit mass [1].

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